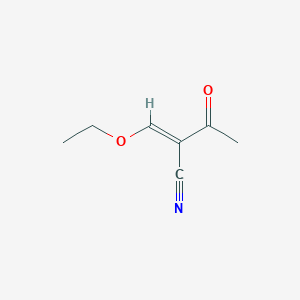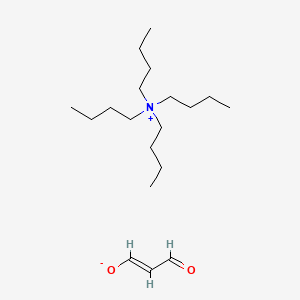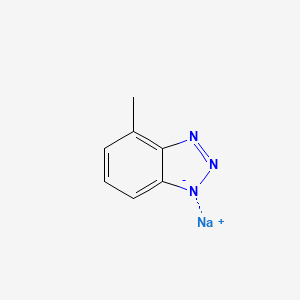
Alpha-Latrotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Latrotoxin(cas 65988-34-3) is a presynaptic neurotoxin, specific to mammals. 1119-amino acid protein, from Latrodectus (mactans) tredecimguttatus spider venom glands. In vertebrates
Aplicaciones Científicas De Investigación
Alpha-Latrotoxin and Neurotransmitter Release
Alpha-Latrotoxin is known for its role in stimulating neurotransmitter release. It binds to high-affinity presynaptic receptors, such as neurexin I alpha and the calcium-independent receptor of alpha-latrotoxin (CIRL), which are G-protein-coupled receptors. This interaction leads to a potent stimulation of neurosecretion (Krasnoperov et al., 1997). Additionally, alpha-Latrotoxin's interaction with these receptors is involved in the regulation of neurosecretion, as shown by its effects on chromaffin cells and the formation of stable complexes with components of the docking-fusion machinery in the brain (Südhof, 2001).
Alpha-Latrotoxin and Cation Channels
Research shows that alpha-Latrotoxin can open a specific type of cation channel in neurosecretory cells, which is permeable to various cations like Na+, K+, and Ca2+. This channel is unique compared to other channels found in these cells, contributing to the understanding of the microscopic mechanisms of permeability changes induced by the toxin (Wanke et al., 1986).
Insights into Presynaptic Physiology
Alpha-Latrotoxin has been pivotal in understanding presynaptic physiology. It acts through a dual mechanism that involves both Ca2+-dependent and Ca2+-independent pathways, providing insights into the regulation of neurotransmitter release and the role of specific receptors at the presynaptic membrane (Scheer et al., 1984).
Role in Investigating Exocytosis
Alpha-Latrotoxin is used as a tool to investigate the process of exocytosis, particularly in studies aiming to understand synaptic vesicle exocytosis and its regulation. It has contributed significantly to the vesicular theory of neurotransmitter release and has led to the discovery of new synaptic systems and proteins (Silva et al., 2009).
Alpha-Latrotoxin Receptors and Synaptic Function
The study of alpha-Latrotoxin receptors, such as neurexins and latrophilins, has broadened understanding of synaptic function and cell adhesion at synapses. These receptors play a role beyond just mediating the toxin's effects but are also involved in synaptic cell adhesion and regulation (Davletov et al., 1995).
Propiedades
Número CAS |
65988-34-3 |
|---|---|
Nombre del producto |
Alpha-Latrotoxin |
Fórmula molecular |
C34H48N2O9 |
Peso molecular |
130,000 Da |
Pureza |
Each vial contains 50 μg of alpha-Latrotoxin with purity ≥ 97 % (SDS-PAGE). It is solubilized in Tris-HCl, NaCl, and NaN3 (0.02 %), before lyophilization |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



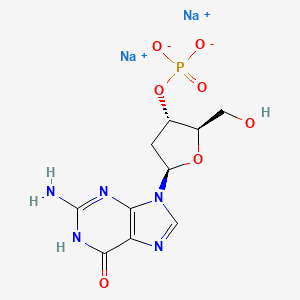

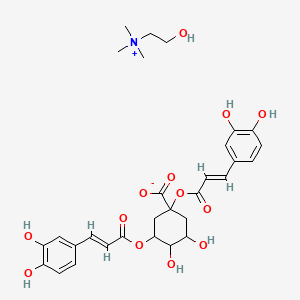
![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)
